![molecular formula C15H14BrNO5S B4937368 4-(acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate](/img/structure/B4937368.png)
4-(acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
The interest in detailed chemical studies including synthesis, molecular structure analysis, chemical reactions, and properties of specific compounds like "4-(acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate" stems from their potential applications in various fields such as material science, pharmacology, and environmental science. These compounds, belonging to the broader class of benzotriazole and benzenesulfonate derivatives, are often explored for their unique chemical behaviors and interactions.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to more complex structures. For instance, the mutagenicity of 2-phenylbenzotriazole derivatives was studied, highlighting the synthetic pathway from textile dye precursors to mutagenic compounds detected in river water, demonstrating the environmental impact and synthetic routes of similar compounds (Watanabe et al., 2002).
Molecular Structure Analysis
The molecular structure is crucial in determining the physical and chemical properties of a compound. Studies on similar compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate, provide insights into the coordination and molecular geometry, which are essential for understanding the reactivity and interactions of the compound of interest (Sharutin & Sharutina, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties are influenced by the molecular structure. For example, the synthesis and evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for anticholinesterase and antioxidant activities showcase how structural modifications can alter chemical behavior and potential applications (Mphahlele et al., 2021).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are fundamental characteristics that determine the compound's suitability for various applications. The crystallization and solvate formation of specific derivatives provide valuable information on solubility and stability, which are critical for practical applications (Sharutin & Sharutina, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and potential for forming new compounds, are essential for understanding the compound's applications and safety profile. The study on enzyme inhibition and in silico studies of new synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides demonstrates the exploration of chemical properties for potential pharmaceutical applications (Riaz, 2020).
properties
IUPAC Name |
(4-acetamidophenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-10(18)17-12-4-6-13(7-5-12)22-23(19,20)15-9-11(16)3-8-14(15)21-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZMCWKOMSEWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate |
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